1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate
Overview
Description
1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate is an organic compound belonging to the class of naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with a benzyl group and an acetate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminonicotinic acid with benzaldehyde to form the corresponding Schiff base, followed by cyclization and acetylation to yield the final product. The reaction conditions often involve the use of organic solvents such as methanol or ethanol, and catalysts like methanesulfonic acid . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyridine derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include hydroxylated, oxidized, and substituted naphthyridine derivatives.
Scientific Research Applications
1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, potentially inhibiting their activity. This binding can occur through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of specific metabolic enzymes or modulation of receptor activity, leading to various biological effects .
Comparison with Similar Compounds
1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate can be compared with similar compounds such as:
1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate: Similar in structure but with a quinoline core instead of a naphthyridine core.
2-Oxo-1,2-dihydroquinoline-4-carboxylate: Lacks the benzyl group, leading to different chemical and biological properties.
Benzyl 2-oxo-1,2-dihydropyridin-3-ylcarbamate: Contains a pyridine core and a carbamate group, offering different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and acetate groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
(1-benzyl-2-oxo-1,8-naphthyridin-4-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-12(20)22-15-10-16(21)19(11-13-6-3-2-4-7-13)17-14(15)8-5-9-18-17/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXKSGXQJPNNRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=O)N(C2=C1C=CC=N2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478938 | |
Record name | 1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
583031-54-3 | |
Record name | 1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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